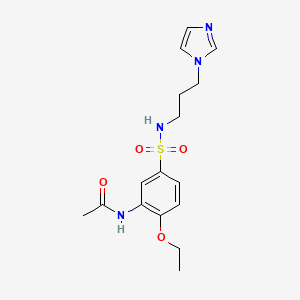
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is a selective inhibitor of the histone demethylase KDM6B.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves the inhibition of the histone demethylase KDM6B. KDM6B is responsible for removing the methyl groups from histone H3 lysine 27 (H3K27), which is involved in the regulation of gene expression. Inhibition of KDM6B leads to an increase in the level of H3K27 methylation, which results in the repression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide have been studied extensively. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to modulate the immune response by regulating the differentiation of T cells. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its selectivity for KDM6B. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of KDM6B in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One of the significant areas of research is the development of more potent and selective inhibitors of KDM6B. Another area of research is the study of the role of KDM6B in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that holds promise for future treatments.
Métodos De Síntesis
The synthesis of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethylbenzaldehyde with pyridine-3-carbaldehyde in the presence of sodium methoxide to form the intermediate compound. The intermediate compound is then reacted with 2-bromoacetophenone in the presence of sodium ethoxide to form the final product, 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in epigenetic research. It has been shown to be a selective inhibitor of the histone demethylase KDM6B, which is involved in the regulation of gene expression. This compound has been used to study the role of KDM6B in various biological processes, including cancer, immune response, and development.
Propiedades
IUPAC Name |
2-bromo-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGPJVVSMXFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

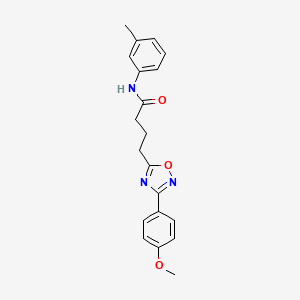
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)
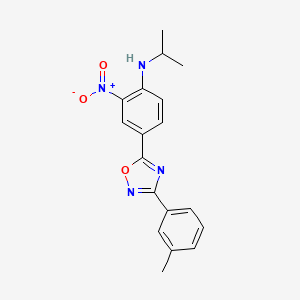

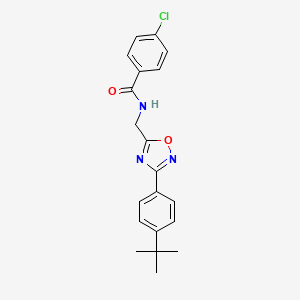

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7685726.png)
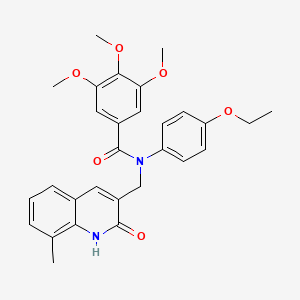

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)
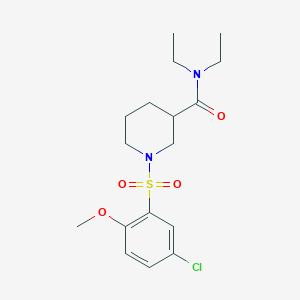
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)
